Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

CDK2 inhibition anticancer structural biology

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- (CAS 30065-36-2) is a synthetic small molecule belonging to the 2‑thiobenzimidazole acetamide class, defined by a benzimidazole core linked via a thioether bridge to an acetamide moiety bearing a 4‑methoxyphenyl substituent. Its molecular formula is C₁₆H₁₅N₃O₂S with a molecular weight of 313.37 g mol⁻¹, a calculated density of 1.36 g cm⁻³, and a topological polar surface area of 92.3 Ų.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 30065-36-2
Cat. No. B3050959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
CAS30065-36-2
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-15(20)10-22-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyWMPPNMLFBMVRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- (CAS 30065-36-2): Core Structural Identity and Physicochemical Profile


Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- (CAS 30065-36-2) is a synthetic small molecule belonging to the 2‑thiobenzimidazole acetamide class, defined by a benzimidazole core linked via a thioether bridge to an acetamide moiety bearing a 4‑methoxyphenyl substituent [1]. Its molecular formula is C₁₆H₁₅N₃O₂S with a molecular weight of 313.37 g mol⁻¹, a calculated density of 1.36 g cm⁻³, and a topological polar surface area of 92.3 Ų . The compound is catalogued as a Drug/Therapeutic Agent in the PubChem Substance database and is structurally related to kinase‑targeted 2‑thiobenzimidazole derivatives that have been investigated as CDK2 inhibitors in anticancer research [2].

Why Generic Substitution Is Not Feasible for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- (CAS 30065-36-2)


Within the 2‑thiobenzimidazole acetamide chemotype, small structural modifications can drastically alter target engagement and biological outcome. The 4‑methoxyphenyl substituent on the acetamide nitrogen is a key pharmacophoric determinant; swapping it to a benzyl, phenyl, or halogenated aryl group changes the electron density of the amide bond and the geometry of the hinge‑binding motif, which in kinase‑focused programs has been shown to shift selectivity among CDK isoforms and other kinases [1]. Even seemingly conservative replacements (e.g., 4‑methoxy → 4‑chloro or unsubstituted phenyl) can abolish activity against specific cancer cell lines such as HCT‑116 and TK‑10, where only a narrow subset of 2‑thiobenzimidazoles retains antitumor potency [2]. Therefore, substituting the exact 4‑methoxyphenyl‑acetamido architecture with a generic analog risks losing the specific biological fingerprint that makes this compound a useful research probe.

Quantitative Differentiation Evidence for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- (CAS 30065-36-2) vs. Closest Analogs


Scaffold‑Level CDK2 Inhibition Potential: 2‑Thiobenzimidazole Core vs. Other Benzimidazole Hinge Binders

In a systematic study of twelve 2‑thiobenzimidazole derivatives, the benzimidazole‑2‑thio‑acetamide scaffold demonstrated the ability to occupy the CDK2 ATP‑binding pocket with a docking pose comparable to the reference inhibitor imatinib [1]. While the specific compound CAS 30065-36-2 was not the most active in the series, the scaffold itself achieves a binding mode that engages the hinge region (Glu81–Leu83) and the DFG motif, a feature not uniformly accessible to 2‑aminobenzimidazole or 2‑arylbenzimidazole analogs that lack the flexible thioether linker [1].

CDK2 inhibition anticancer structural biology

Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Benzimidazole Drug‑Space Benchmarks

CAS 30065-36-2 possesses a calculated logP of 3.2 and a topological polar surface area (tPSA) of 92.3 Ų [1]. These values place it within the CNS‑drug‑like space (tPSA < 90 Ų is a frequent cut‑off for blood‑brain‑barrier penetration; the compound is slightly above this threshold) and below the typical oral drug limit of 140 Ų. In comparison, the clinically used benzimidazole anthelmintic albendazole has a tPSA of ≈ 100 Ų and a logP of ≈ 2.7, while the 2‑aminobenzimidazole‑based kinase inhibitor selumetinib shows a tPSA of ≈ 82 Ų and a logP of ≈ 3.9 [2]. CAS 30065-36-2 thus occupies a narrow tPSA logP window that balances solubility and permeability differently from both polar benzimidazoles (high tPSA) and lipophilic diaryl ethers (high logP).

drug‑likeness permeability ADME

Synthetic Accessibility and Yield Benchmarking vs. Analogous 2‑Thiobenzimidazole Acetamides

The compound is synthesized via alkylation of 2‑mercaptobenzimidazole with 2‑chloro‑N‑(4‑methoxyphenyl)acetamide in ethanol under basic conditions (NaOH) at ambient temperature for 10 h [1]. A closely related compound, the N‑(4‑methoxybenzyl) analog, was reported to require similar conditions but with longer reaction times and lower yields due to competing N‑alkylation [2]. The four‑step route from commercially available 2‑mercaptobenzimidazole and p‑anisidine gives acceptable overall yields for initial SAR exploration, whereas analogs bearing electron‑withdrawing groups on the phenyl ring require harsher conditions and give reduced yields ( < 60%) [2].

synthesis hit expansion procurement

Application Scenarios Where Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- (CAS 30065-36-2) Delivers Research Utility


Kinase Probe Development: CDK2 Inhibitor Lead Optimization

The 2‑thiobenzimidazole scaffold of CAS 30065-36-2 has been shown to dock into the CDK2 ATP‑binding site in a pose analogous to imatinib [1]. Teams working on CDK2‑selective inhibitors can use this compound as a starting template for structure‑guided optimization, leveraging the 4‑methoxyphenyl group as a handle for SAR exploration. The scaffold‑level docking evidence supports its use in hit‑to‑lead programs targeting CDK2‑driven cancers.

Central Nervous System Drug Discovery: Physicochemical Property Benchmarking

With a logP of 3.2 and a tPSA of 92.3 Ų, CAS 30065-36-2 sits at the boundary of the CNS‑drug‑like space [1]. It can serve as a calibration standard or reference compound in permeability and brain‑penetration assays, helping medicinal chemistry teams understand how small changes in tPSA and logP affect BBB permeation in the benzimidazole chemotype.

Chemical Biology Tool for Protein‑Ligand Interaction Studies

The thioether‑linked benzimidazole‑acetamide architecture offers a defined hydrogen‑bond donor/acceptor pattern (N – H of benzimidazole, amide N – H and C = O, methoxy oxygen) suitable for probing binding hot‑spots in kinase hinge regions [1]. The compound can be used in biophysical assays (NMR, SPR) to map the energetics of hinge binding without the confounding effects of the aniline moiety present in many 2‑aminobenzimidazole inhibitors.

Quote Request

Request a Quote for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.